

# Comparative pharmacokinetic analysis of Elacestrant with and without Elacestrant-d6

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Elacestrant-d6 |           |
| Cat. No.:            | B12378590      | Get Quote |

## Comparative Pharmacokinetic Analysis of Elacestrant

This guide provides a detailed comparison of the pharmacokinetic properties of Elacestrant, a novel selective estrogen receptor degrader (SERD), based on available clinical data. The guide is intended for researchers, scientists, and drug development professionals. A comparative analysis with **Elacestrant-d6** is not included as **Elacestrant-d6** is a deuterated internal standard used for analytical purposes and is not a therapeutic agent with its own pharmacokinetic profile.

## **Executive Summary**

Elacestrant is an orally bioavailable SERD that has been evaluated in Phase 1 clinical trials involving healthy postmenopausal women.[1][2] These studies have demonstrated that Elacestrant is rapidly absorbed, with a half-life that supports once-daily dosing.[1] The pharmacokinetic profile of Elacestrant shows a slightly more than dose-proportional increase in exposure with ascending doses.[1]

## Pharmacokinetic Data of Elacestrant

The following tables summarize the key pharmacokinetic parameters of Elacestrant from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy postmenopausal women under fasted conditions.[1]



Table 1: Pharmacokinetic Parameters of Elacestrant after a Single Oral Dose (Fasted)[1]

| Dose (mg) | Cmax (ng/mL) | Tmax (h)      | AUC0-last<br>(ng·h/mL) | t1/2 (h) |
|-----------|--------------|---------------|------------------------|----------|
| 1         | 2.8 ± 1.0    | 2.0 (1.0-4.0) | 20.8 ± 6.3             | 27.4     |
| 3         | 10.5 ± 3.5   | 2.0 (1.0-4.0) | 88.6 ± 28.1            | 30.2     |
| 10        | 33.1 ± 11.6  | 2.0 (1.0-4.0) | 334 ± 101              | 32.5     |
| 30        | 114 ± 38     | 2.0 (1.0-4.0) | 1260 ± 420             | 31.1     |
| 100       | 356 ± 119    | 2.0 (1.0-4.0) | 4420 ± 1470            | 29.8     |
| 200       | 734 ± 245    | 2.0 (1.0-4.0) | 9860 ± 3290            | 30.6     |

Data are presented as mean ± standard deviation, except for Tmax, which is median (range).

Table 2: Pharmacokinetic Parameters of Elacestrant after Multiple Oral Doses for 7 Days (Fasted)[1]

| Dose (mg) | Cmax,ss<br>(ng/mL) | Tmax,ss (h)   | AUC0-24,ss<br>(ng·h/mL) | t1/2,ss (h) |
|-----------|--------------------|---------------|-------------------------|-------------|
| 10        | 48.6 ± 16.2        | 2.0 (1.0-4.0) | 597 ± 199               | 31.1        |
| 30        | 179 ± 60           | 2.0 (1.0-4.0) | 2240 ± 747              | 34.5        |
| 100       | 623 ± 208          | 2.0 (1.0-4.0) | 8420 ± 2810             | 47.3        |
| 200       | 1250 ± 417         | 2.0 (1.0-4.0) | 17900 ± 5970            | 44.8        |

Data are presented as mean ± standard deviation, except for Tmax, which is median (range). ss denotes steady-state.

Absolute Bioavailability and Food Effect:

The absolute oral bioavailability of Elacestrant is estimated to be approximately 10%.[1][3] Administration with a high-fat meal resulted in a 42% increase in Cmax and a 22% increase in



AUC compared to the fasted state.

## **Experimental Protocols**

The pharmacokinetic data presented above were obtained from two Phase 1, randomized, placebo-controlled studies (Study 001 and Study 004) in healthy postmenopausal women.[1][4]

#### Study Design:

- Single Ascending Dose (SAD): Subjects received a single oral dose of Elacestrant (ranging from 1 mg to 200 mg) or placebo in a fasted state.[1]
- Multiple Ascending Dose (MAD): Subjects received daily oral doses of Elacestrant (ranging from 10 mg to 200 mg) or placebo for 7 days in a fasted state.[1]
- Absolute Bioavailability: A cohort of subjects received a single 1 mg intravenous dose and a single 100 mg oral dose of Elacestrant in a crossover design under fasted conditions.[1][3]
- Food Effect: A cohort of subjects received a single oral dose of Elacestrant after a high-fat breakfast to assess the effect of food on its pharmacokinetics.[1]

#### Sample Collection:

- SAD: Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points up to 48 hours post-dose.[1]
- MAD: Blood samples were collected at pre-dose on days 1, 5, 6, and 7, and at multiple time points up to 72 hours after the last dose on day 7.[1]

#### Analytical Method:

Plasma concentrations of Elacestrant were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. **Elacestrant-d6** was used as an internal standard to ensure the accuracy and precision of the measurements.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for a clinical pharmacokinetic study of Elacestrant.





Click to download full resolution via product page

Caption: Mechanism of action of Elacestrant in ER+ breast cancer cells.



## **Discussion**

The pharmacokinetic profile of Elacestrant indicates that it is suitable for oral administration.[1] [4] The relatively long half-life supports a once-daily dosing regimen.[1] The observed food effect suggests that Elacestrant can be taken with or without food, though co-administration with a high-fat meal can increase its absorption.

Elacestrant acts as a selective estrogen receptor degrader (SERD).[5][6][7] As illustrated in the signaling pathway diagram, it binds to the estrogen receptor-alpha (ERα), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[5][6] This dual mechanism of action, involving both antagonism of the estrogen receptor and its degradation, effectively inhibits estrogen-driven gene transcription and subsequent tumor cell proliferation.[5][7] This makes Elacestrant a promising therapeutic agent for ER-positive breast cancer.[8][9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Studies of Elacestrant, A Novel Oral Selective Estrogen Receptor Degrader, in Healthy Post-Menopausal Women | springermedizin.de [springermedizin.de]
- 4. research.rug.nl [research.rug.nl]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Elacestrant? [synapse.patsnap.com]
- 7. trustedpharmaguide.com [trustedpharmaguide.com]
- 8. researchgate.net [researchgate.net]



- 9. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative pharmacokinetic analysis of Elacestrant with and without Elacestrant-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378590#comparative-pharmacokinetic-analysis-of-elacestrant-with-and-without-elacestrant-d6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com